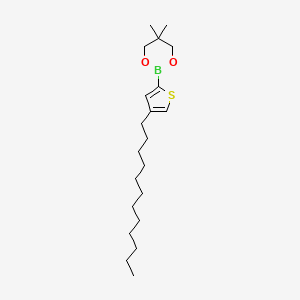
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano es un compuesto orgánico que presenta un anillo de tiofeno sustituido con un grupo dodecilo y un anillo de dioxaborinano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano típicamente involucra la reacción de acoplamiento de Stille. Esta reacción se lleva a cabo haciendo reaccionar 4-dodeciltiofen-2-iltrimetilestaño con un derivado de ácido bórico adecuado en presencia de un catalizador de paladio, como Pd(PPh3)2Cl2, en un solvente como el benceno a temperatura ambiente . La reacción transcurre sin problemas y produce el producto deseado con alta pureza.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede reducirse para modificar el anillo de tiofeno o el anillo de dioxaborinano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo (Br2) o clorometil metil éter (MOMCl) en condiciones ácidas.
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de tiofeno o dioxaborinano reducidos.
Sustitución: Diversos derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano tiene varias aplicaciones de investigación científica:
Electrónica Orgánica: Se utiliza en el desarrollo de transistores de efecto de campo orgánico (OFET) y fotovoltaicos orgánicos (OPV) debido a sus propiedades electrónicas.
Ciencia de Materiales: Se investiga por su potencial para crear nuevos materiales con propiedades electrónicas y ópticas únicas.
Sensores Químicos: Se utiliza en el diseño de sensores químicos debido a su capacidad para interactuar con diversos analitos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano en la electrónica orgánica implica su capacidad para facilitar el transporte de carga. La estructura del compuesto permite interacciones de apilamiento π-π eficientes, lo que mejora la movilidad de carga. Además, el anillo de dioxaborinano puede interactuar con otros componentes moleculares, estabilizando la estructura general y mejorando el rendimiento del dispositivo .
Comparación Con Compuestos Similares
Compuestos Similares
Polímeros basados en Benzo[1,2-b4,5-b’]ditiofeno: Estos compuestos también presentan anillos de tiofeno y se utilizan en aplicaciones similares, como la fotovoltaica orgánica.
Derivados de Ditienilbenzotiadiozol (DBT): Estos compuestos tienen propiedades electrónicas similares y se utilizan en la electrónica orgánica.
Singularidad
2-(4-Dodeciltiofen-2-IL)-5,5-dimetil-1,3,2-dioxaborinano es único debido a su combinación específica de un anillo de tiofeno con un grupo dodecilo y un anillo de dioxaborinano. Esta estructura proporciona un equilibrio de solubilidad, propiedades electrónicas y estabilidad, lo que lo hace particularmente adecuado para aplicaciones en electrónica orgánica.
Propiedades
Número CAS |
919079-93-9 |
|---|---|
Fórmula molecular |
C21H37BO2S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3 |
Clave InChI |
UWKJYNVERFNYED-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
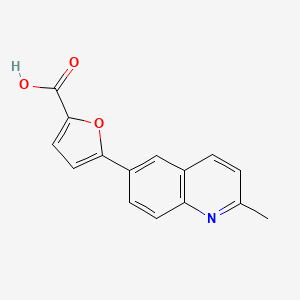

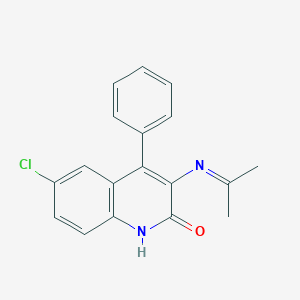
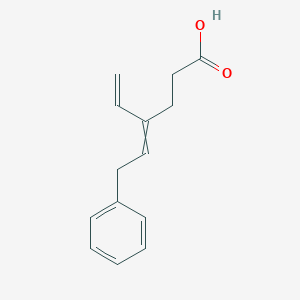
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
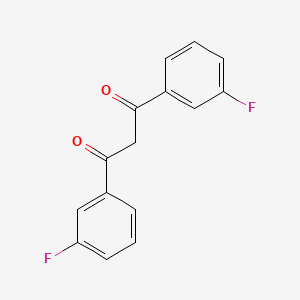
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
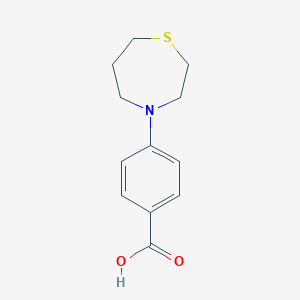
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
